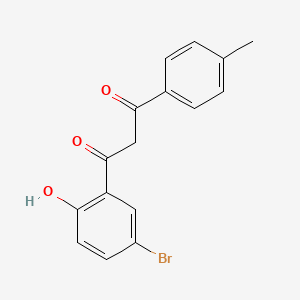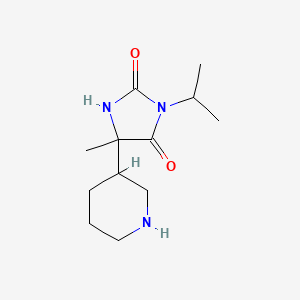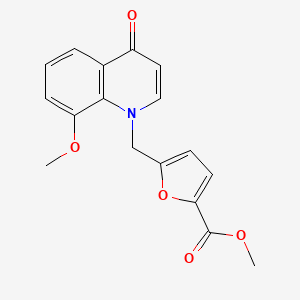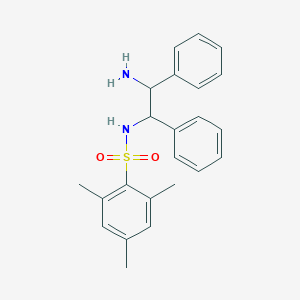
2-(3-Hydroxy-4-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxy-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylpropanoic acid, characterized by the presence of a hydroxyl group and a methyl group on the aromatic ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Hydroxy-4-methylphenyl)propansäure kann durch verschiedene Verfahren erreicht werden. Ein üblicher Ansatz beinhaltet die Reaktion von Pinonsäure mit Brom in Wasser, die 2-(4-Methylphenyl)propansäure ergibt . Dieser Zwischenstoff kann dann hydroxyliert werden, um die gewünschte Verbindung zu erzeugen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für 2-(3-Hydroxy-4-methylphenyl)propansäure umfassen in der Regel großtechnische chemische Synthesen unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die genauen Einzelheiten dieser Verfahren sind oft proprietär und können je nach Hersteller variieren.
Chemische Reaktionsanalyse
Reaktionstypen
2-(3-Hydroxy-4-methylphenyl)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder eine Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder Alkane zu bilden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Salpetersäure (HNO3) zur Nitrierung oder Brom (Br2) zur Bromierung werden häufig eingesetzt.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von 3-(4-Methylphenyl)propansäure.
Reduktion: Bildung von 2-(3-Hydroxy-4-methylphenyl)propanol.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Reagenz.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(4-methylphenyl)propanoic acid.
Reduction: Formation of 2-(3-hydroxy-4-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-4-methylphenyl)propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antioxidative und entzündungshemmende Eigenschaften.
Industrie: Einsatz bei der Herstellung von Pharmazeutika und Feinchemikalien.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Hydroxy-4-methylphenyl)propansäure beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die Muskelkraft verbessert und den Proteinabbau hemmt, indem es die Expression von Genen beeinflusst, die am Glukose- und Lipidstoffwechsel beteiligt sind . Die antioxidativen Eigenschaften der Verbindung tragen ebenfalls zu ihren biologischen Wirkungen bei, indem sie freie Radikale neutralisieren und oxidativen Stress reduzieren.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxy-4-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. It has been shown to enhance muscle strength and inhibit protein catabolism by modulating the expression of genes involved in glucose and lipid metabolism . The compound’s antioxidant properties also contribute to its biological effects by neutralizing free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Hydroxy-3-methoxyphenyl)propansäure:
2-(4-Methylphenyl)propansäure: Fehlt die Hydroxylgruppe, die in 2-(3-Hydroxy-4-methylphenyl)propansäure vorhanden ist.
Einzigartigkeit
2-(3-Hydroxy-4-methylphenyl)propansäure ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Seine Hydroxylgruppe erhöht seine Reaktivität und sein Potenzial zur Bildung von Wasserstoffbrückenbindungen, während die Methylgruppe seine Hydrophobie und Interaktion mit biologischen Membranen beeinflusst.
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-4-8(5-9(6)11)7(2)10(12)13/h3-5,7,11H,1-2H3,(H,12,13) |
InChI-Schlüssel |
FLJNIIPLPDDCKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
![8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B12112610.png)


![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)


![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)

![(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12112675.png)


![4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12112692.png)

